(4E)-4-(3-methoxybenzylidene)-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a naphthyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of 3-methoxybenzaldehyde with naphthylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride to form the oxazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxazole compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific molecular pathways involved in diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- (4E)-4-[(3-HYDROXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
- (4E)-4-[(3-CHLOROPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
Uniqueness
Compared to similar compounds, (4E)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-(NAPHTHALEN-1-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C21H15NO3 |
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Molecular Weight |
329.3 g/mol |
IUPAC Name |
(4E)-4-[(3-methoxyphenyl)methylidene]-2-naphthalen-1-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H15NO3/c1-24-16-9-4-6-14(12-16)13-19-21(23)25-20(22-19)18-11-5-8-15-7-2-3-10-17(15)18/h2-13H,1H3/b19-13+ |
InChI Key |
MEVFHNHMJKWHDP-CPNJWEJPSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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